Cas no 1397228-36-2 (Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate)
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1397228-36-2x500.png)
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 7-methylH-imidazo[1,2-a]pyridine-3-carboxylate
- ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
- 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- ORBLAPOUYKOLSA-UHFFFAOYSA-N
- DA-33658
- 7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester
- G73678
- AKOS022178945
- SCHEMBL14742881
- 1397228-36-2
- MFCD19703270
- 7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
- Ethyl7-methylimidazo[1,2-a]pyridine-3-carboxylate
- CS-0436518
- Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
-
- MDL: MFCD19703270
- インチ: 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-8(2)4-5-13(9)10/h4-7H,3H2,1-2H3
- InChIKey: ORBLAPOUYKOLSA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CN=C2C=C(C)C=CN21)=O
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.6
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470210-1g |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester; . |
1397228-36-2 | 1g |
€651.60 | 2025-02-14 | ||
abcr | AB470210-500 mg |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester |
1397228-36-2 | 500MG |
€452.00 | 2023-07-18 | ||
1PlusChem | 1P01XIRH-100mg |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester |
1397228-36-2 | 98% | 100mg |
$29.00 | 2024-06-21 | |
Aaron | AR01XIZT-10g |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester |
1397228-36-2 | 97% | 10g |
$694.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6506-100mg |
ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate |
1397228-36-2 | 95% | 100mg |
¥342.0 | 2024-04-24 | |
1PlusChem | 1P01XIRH-5g |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester |
1397228-36-2 | 98% | 5g |
$398.00 | 2024-06-21 | |
1PlusChem | 1P01XIRH-10g |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester |
1397228-36-2 | 98% | 10g |
$779.00 | 2024-06-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6506-250mg |
ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate |
1397228-36-2 | 95% | 250mg |
¥567.0 | 2024-04-24 | |
Aaron | AR01XIZT-1g |
7-Methyl-imidazo[1,2-a]pyridine-3-carboxylicacidethylester |
1397228-36-2 | 97% | 1g |
$75.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT6506-500mg |
ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate |
1397228-36-2 | 95% | 500mg |
¥943.0 | 2024-04-24 |
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylateに関する追加情報
Ethyl 7-Methylimidazo[1,2-a]Pyridine-3-Carboxylate: A Comprehensive Overview
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, with CAS No. 1397228-36-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate structure incorporates a substituted imidazopyridine ring system with an ethyl ester group at the 3-position and a methyl substituent at the 7-position of the pyridine ring. These structural elements contribute to its intriguing chemical properties and potential applications in drug discovery.
Recent studies have highlighted the importance of imidazopyridines in medicinal chemistry due to their ability to modulate various biological targets. For instance, researchers have explored the potential of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate as a ligand for G-protein coupled receptors (GPCRs), which are critical drug targets for treating conditions such as cardiovascular diseases, neurological disorders, and cancer. The carboxylate group at the 3-position plays a pivotal role in enhancing the compound's bioavailability and receptor binding affinity.
The synthesis of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate involves a multi-step process that typically includes cyclization reactions and functional group transformations. One notable approach reported in recent literature involves the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. This method not only enhances efficiency but also minimizes the formation of by-products, making it a sustainable route for large-scale production.
From a pharmacological perspective, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has shown promising activity in preclinical models. For example, studies have demonstrated its ability to inhibit certain kinases involved in cell proliferation and apoptosis, suggesting its potential as an anticancer agent. Additionally, its methyl substituent at the 7-position has been found to influence its selectivity towards specific receptor subtypes, making it a valuable tool for exploring structure-activity relationships (SAR) in drug design.
Another area where Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has shown promise is in neuropharmacology. Researchers have investigated its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary results indicate that this compound may possess anxiolytic and antidepressant properties, opening new avenues for its application in mental health disorders.
It is worth noting that the CAS No. 1397228-36-2 designation underscores its identity within chemical databases and regulatory frameworks. This ensures consistency in scientific communication and compliance with international standards for chemical safety and handling.
In conclusion, Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate represents a compelling example of how structural diversity can lead to novel therapeutic opportunities. With ongoing advancements in synthetic methodologies and pharmacological research, this compound continues to be a focal point for scientists seeking innovative solutions in drug development.
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